molecular formula C22H17NO2 B14286594 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol CAS No. 116935-00-3

5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol

Cat. No.: B14286594
CAS No.: 116935-00-3
M. Wt: 327.4 g/mol
InChI Key: QNUNQPAXPNGPMT-FGZHOGPDSA-N
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Description

5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Other methods may involve nucleophilic substitution reactions, acid/base catalysis, and cyclization reactions .

Industrial Production Methods

Industrial production of acridine derivatives often employs large-scale cyclization reactions and catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors has also been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with enzymes like topoisomerases and telomerases, further affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol is unique due to its specific methoxy and hydroxy substitutions, which may enhance its biological activity and specificity compared to other acridine derivatives .

Properties

CAS No.

116935-00-3

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

(10R,11R)-10-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-ol

InChI

InChI=1S/C22H17NO2/c1-25-22-16-9-5-4-8-15(16)18-12-17-14-7-3-2-6-13(14)10-11-19(17)23-20(18)21(22)24/h2-12,21-22,24H,1H3/t21-,22-/m1/s1

InChI Key

QNUNQPAXPNGPMT-FGZHOGPDSA-N

Isomeric SMILES

CO[C@H]1[C@@H](C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O

Canonical SMILES

COC1C(C2=C(C=C3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C15)O

Origin of Product

United States

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